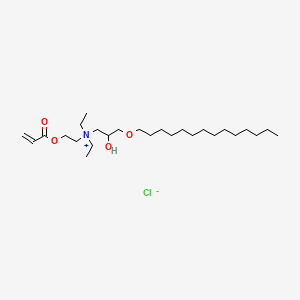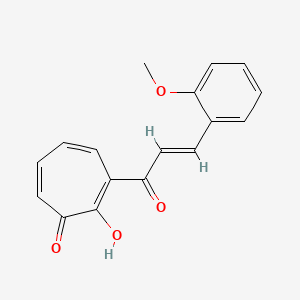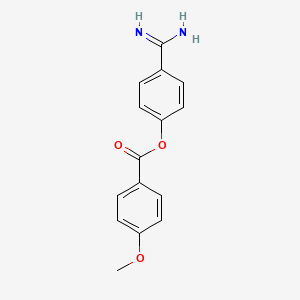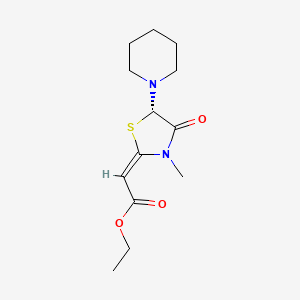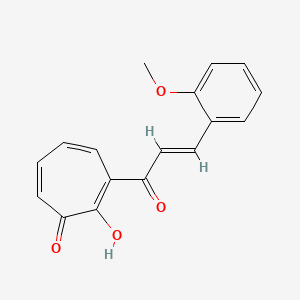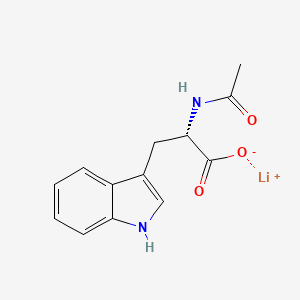
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The unique structure of this compound makes it valuable in analytical chemistry, particularly in the detection and quantification of metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of 1-naphthylamine, followed by coupling with 8-amino-1-naphthalenesulfonic acid. The reaction conditions usually require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization. The final product is obtained by neutralizing the reaction mixture with ammonium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is widely used in scientific research due to its ability to form complexes with metal ions. Some of its applications include:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions such as calcium, magnesium, and zinc.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in the textile industry as a dye and in the manufacturing of colored plastics.
Mechanism of Action
The mechanism of action of ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate primarily involves its ability to form stable complexes with metal ions. The azo group (-N=N-) and the sulfonate group (-SO3H) provide sites for coordination with metal ions, leading to the formation of colored complexes. These complexes can be detected and quantified using spectrophotometric methods, making this compound valuable in analytical applications.
Comparison with Similar Compounds
Similar Compounds
Calconcarboxylic Acid: Another azo dye used in metal ion detection.
Eriochrome Black T: Commonly used in complexometric titrations.
Xylenol Orange: Used as a metal indicator in analytical chemistry.
Uniqueness
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate stands out due to its high sensitivity and specificity for certain metal ions. Its unique structure allows for the formation of highly stable complexes, making it more reliable and accurate in analytical applications compared to some other azo dyes.
Properties
CAS No. |
83006-59-1 |
|---|---|
Molecular Formula |
C26H22N4O3S |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
azanium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H19N3O3S.H3N/c30-33(31,32)25-15-7-13-21-23(16-17-24(26(21)25)27-19-10-2-1-3-11-19)29-28-22-14-6-9-18-8-4-5-12-20(18)22;/h1-17,27H,(H,30,31,32);1H3 |
InChI Key |
GJQRDENWLGOROV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=CC5=CC=CC=C54)C=CC=C3S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


